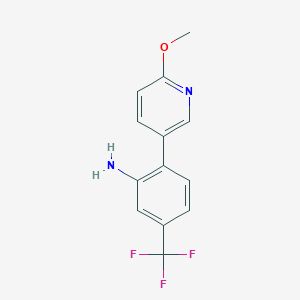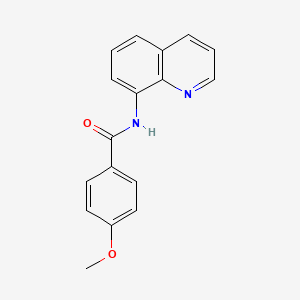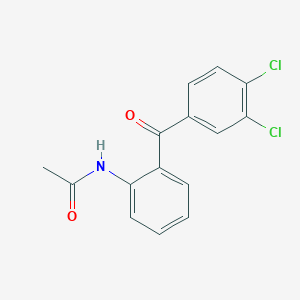
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is an organic compound with the molecular formula C18H14N2O3. It is a yellow solid with a melting point of 132 to 135 °C . This compound is of interest due to its unique structure, which combines a quinoline moiety with a benzoate ester, making it a valuable subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate can be achieved through several methods. One common approach involves the Ru-catalyzed C(sp2)-H bond arylation reaction. This method employs 3-methylbenzamide bearing 8-aminoquinoline as a directing group, with ethyl 4-bromobenzoate as a reactant . The reaction conditions typically include the use of [RuCl2(p-cymene)]2 as a precatalyst and (p-tol)3P as a ligand.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques like flash chromatography.
化学反応の分析
Types of Reactions: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce quinoline derivatives with modified functional groups.
科学的研究の応用
Methyl 4-(quinolin-8-ylcarbamoyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel quinoline derivatives.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.
Industry: The compound can be used in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism of action of Methyl 4-(quinolin-8-ylcarbamoyl)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological pathways, potentially inhibiting enzymes or modulating receptor activity. This interaction can lead to a range of biological effects, depending on the specific target and context .
類似化合物との比較
Methyl 4-bromobenzoate: A para-substituted aryl bromide used in organic synthesis.
Methyl 4-iodobenzoate: Similar to Methyl 4-bromobenzoate but with an iodine substituent, used in nucleophilic substitution reactions.
Methyl 4-(bromomethyl)benzoate: Another related compound with a bromomethyl group, used in various coupling reactions.
Uniqueness: Methyl 4-(quinolin-8-ylcarbamoyl)benzoate is unique due to its combination of a quinoline moiety with a benzoate ester. This structure provides a distinct set of chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C18H14N2O3 |
|---|---|
分子量 |
306.3 g/mol |
IUPAC名 |
methyl 4-(quinolin-8-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C18H14N2O3/c1-23-18(22)14-9-7-13(8-10-14)17(21)20-15-6-2-4-12-5-3-11-19-16(12)15/h2-11H,1H3,(H,20,21) |
InChIキー |
WQIVVUSDITZJQS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


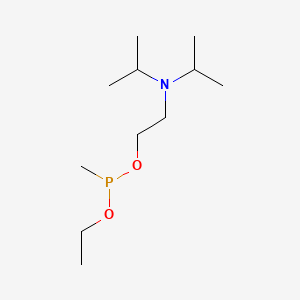
![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14117594.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
![1-(2-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117610.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)sulfanylmethanethioic S-acid](/img/structure/B14117611.png)
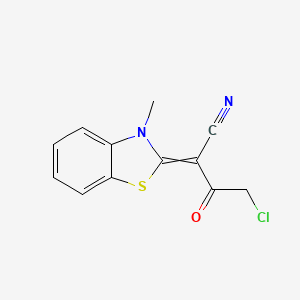

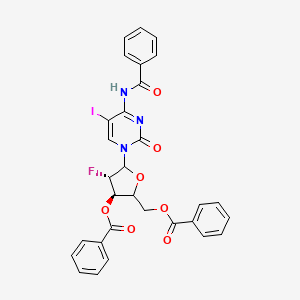
![ethyl 4-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14117624.png)

